molecular formula C24H19F3N2O3 B2791473 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine CAS No. 2034318-51-7

2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine

Cat. No.: B2791473
CAS No.: 2034318-51-7
M. Wt: 440.422
InChI Key: KPGJXWPRMXVLOM-UHFFFAOYSA-N
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Description

2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is a complex organic compound that features a benzoylphenyl group, a trifluoromethyl-substituted pyridine, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoylphenyl intermediate, followed by the introduction of the pyrrolidine ring and the trifluoromethyl-substituted pyridine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structural features may confer specific pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and pyrrolidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzoylphenyl)(3-((4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • (2-Benzoylphenyl)(3-((4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • (2-Benzoylphenyl)(3-((4-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

Compared to similar compounds, 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.

Biological Activity

The compound 2-{[1-(2-benzoylbenzoyl)pyrrolidin-3-yl]oxy}-4-(trifluoromethyl)pyridine , with a CAS number of 2097867-01-9 , is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H21N3O3C_{26}H_{21}N_{3}O_{3} with a molecular weight of 423.5 g/mol . The structure features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to a pyrrolidine derivative containing a benzoylbenzoyl moiety. This unique combination suggests potential interactions with various biological targets.

The precise mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Some derivatives have demonstrated notable antimicrobial effects, suggesting that this compound could function similarly.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing trifluoromethyl groups have shown significant antifungal activity against various pathogens, with effective concentrations often lower than those of established antifungal agents .

CompoundPathogen TestedEC50 (μg/mL)Inhibition Rate (%)
6sXanthomonas oryzae4.1087.49
PyrControl31.25-

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of several benzoylurea derivatives, noting that compounds similar to this compound exhibited significant activity against fungal strains such as Candida and Aspergillus, outperforming conventional treatments .
  • Antibacterial Properties : Another investigation revealed that the compound demonstrated an inhibition rate of 59.39% against Colletotrichum species in vivo at a concentration of 25 μg/mL , indicating promising antibacterial properties .

Biochemical Analysis

The biochemical properties of this compound suggest it may interact with various cellular components:

  • Membrane Permeability : Studies indicate alterations in membrane permeability in treated cells, leading to increased susceptibility to lysis.
  • Reactive Oxygen Species (ROS) : The compound appears to induce ROS production, which can trigger apoptotic pathways in certain cancer cell lines.

Properties

IUPAC Name

phenyl-[2-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O3/c25-24(26,27)17-10-12-28-21(14-17)32-18-11-13-29(15-18)23(31)20-9-5-4-8-19(20)22(30)16-6-2-1-3-7-16/h1-10,12,14,18H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGJXWPRMXVLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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